(1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with a methoxymethyl group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrazole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds. The reaction is typically catalyzed by palladium complexes and requires a base such as potassium carbonate.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products:
Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura coupling.
Boronic Esters/Borates: Formed through oxidation reactions.
Scientific Research Applications
(1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with unique properties.
Biological Research: Investigated for its potential as a ligand in biochemical assays and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the new carbon-carbon bond. The methoxymethyl group can participate in nucleophilic substitution reactions, providing versatility in synthetic applications.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the pyrazole ring.
(1H-Pyrazol-4-yl)boronic Acid: Similar structure but without the methoxymethyl group.
(1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic Ester: An ester derivative of the compound.
Uniqueness: (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the methoxymethyl group and the boronic acid functional group. This combination provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in organic chemistry.
Properties
Molecular Formula |
C5H9BN2O3 |
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Molecular Weight |
155.95 g/mol |
IUPAC Name |
[1-(methoxymethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H9BN2O3/c1-11-4-8-3-5(2-7-8)6(9)10/h2-3,9-10H,4H2,1H3 |
InChI Key |
SYZGLBMYJAQKHV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)COC)(O)O |
Origin of Product |
United States |
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